Antiparasitic IC₅₀ Modulation Conferred by the 5-Bromofuran-2-carboxamide Scaffold
In a direct comparator study, 5-bromofuran-2-carboxamide (3) exhibited IC₅₀ values of 25.9 µM against L. donovani and 36.6 µM against L. braziliensis promastigotes, whereas the non-brominated furan-2-carboxamide (2) gave IC₅₀ values of 29.9 µM and 28.3 µM, respectively [1]. The target compound conserves the 5-bromofuran-2-carboxamide core, positioning it within the activity range defined by this scaffold and distinguishing it from non-brominated analogs that show a different potency profile across species.
| Evidence Dimension | Antiparasitic IC₅₀ (Leishmania promastigotes) |
|---|---|
| Target Compound Data | Not directly measured; scaffold representative (5-bromofuran-2-carboxamide): L. donovani IC₅₀ = 25.9 µM, L. braziliensis IC₅₀ = 36.6 µM |
| Comparator Or Baseline | Furan-2-carboxamide (2): L. donovani IC₅₀ = 29.9 µM, L. braziliensis IC₅₀ = 28.3 µM [1] |
| Quantified Difference | Brominated scaffold: 13% more potent vs. L. donovani (25.9 vs 29.9 µM); 29% less potent vs. L. braziliensis (36.6 vs 28.3 µM) |
| Conditions | Cultured extracellular promastigotes; dose-range 0.5–50 µM; 48-h exposure [1] |
Why This Matters
Shows that bromination alters species-specific potency, making the 5-bromo scaffold preferable for L. donovani-focused programs but requiring careful evaluation for L. braziliensis.
- [1] Le Pape, P., Abdala, H., Pagniez, F., Robert, J. M., & Le Baut, G. (1999). Activity of N-lutidinylarylcarboxamides against Leishmania donovani and L. braziliensis. Acta Parasitologica, 44(3), 156–159. View Source
